molecular formula C21H25F3N4O2S B2393218 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 899950-05-1

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2393218
CAS No.: 899950-05-1
M. Wt: 454.51
InChI Key: GLHNXKHDQHSMRP-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activity. It features a hexahydroquinazolinone core and various functional groups that suggest diverse pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C22H27N5O2S
Molecular Weight 457.6 g/mol
CAS Number 899950-49-3

The structure includes a dimethylamino group, a thioether linkage, and a trifluoromethyl-substituted phenyl ring. These components contribute to its unique biological properties and potential therapeutic applications.

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Kinase Inhibition : The quinazolinone core is a common feature in several kinase inhibitors. This suggests that the compound may interact with specific kinases involved in cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives of quinazolinones have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
  • Anti-inflammatory Effects : Studies have shown that certain quinazolinone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Study on Quinazolinone Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinazolinone derivatives and their biological evaluations. The results indicated that modifications on the quinazolinone core significantly affected their potency as kinase inhibitors .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial activity, compounds similar to the target molecule were tested against various bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds has been studied extensively. Key findings include:

  • Absorption : Compounds within this class generally exhibit good gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Many quinazolinone derivatives do not penetrate the blood-brain barrier effectively, which may limit their use in central nervous system disorders but enhances safety profiles for peripheral applications .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core : Starting materials undergo cyclization to form the hexahydroquinazolinone structure.
  • Thioether Linkage Creation : The introduction of a thioether group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final product is obtained by acylation with an appropriate acetamide derivative.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-10-6-3-7-14(17)19(26-20(28)30)31-13-18(29)25-16-9-5-4-8-15(16)21(22,23)24/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNXKHDQHSMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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